molecular formula C9H9BF4O3 B6330782 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 2096336-22-8

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B6330782
CAS No.: 2096336-22-8
M. Wt: 251.97 g/mol
InChI Key: FWJDNBLYKZDOPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds

    Oxidation: Formation of phenols

    Substitution: Formation of substituted phenyl derivatives

Mechanism of Action

The primary mechanism of action for 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial for the formation of biaryl compounds, which are widely used in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the combination of its ethoxy, fluoro, and trifluoromethyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can also impact the compound’s physical properties, making it suitable for specific applications in synthesis and materials science .

Properties

IUPAC Name

[6-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c1-2-17-6-4-3-5(9(12,13)14)8(11)7(6)10(15)16/h3-4,15-16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJDNBLYKZDOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(F)(F)F)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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